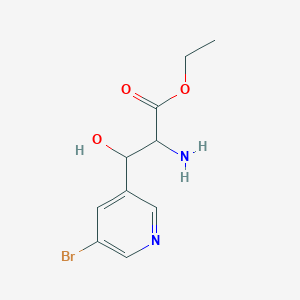

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate

Description

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate is a β-hydroxy ester derivative featuring a pyridine ring substituted with a bromine atom at the 5-position, an amino group at the C2 position, and a hydroxyl group at the C3 position of the propanoate backbone. This compound’s structure combines polar functional groups (amino, hydroxyl) with a halogenated aromatic system, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis.

Properties

Molecular Formula |

C10H13BrN2O3 |

|---|---|

Molecular Weight |

289.13 g/mol |

IUPAC Name |

ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H13BrN2O3/c1-2-16-10(15)8(12)9(14)6-3-7(11)5-13-4-6/h3-5,8-9,14H,2,12H2,1H3 |

InChI Key |

ZJVUXGNZIKBHFM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1=CC(=CN=C1)Br)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method starts with the bromination of pyridine derivatives, followed by the introduction of amino and hydroxy groups through nucleophilic substitution and reduction reactions. The final step involves esterification to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The amino and hydroxy groups may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Structural Differences :

- Aromatic Substituents : These analogs replace the 5-bromopyridin-3-yl group with a 4-nitrophenyl or 2,6-dichlorophenyl group, introducing strong electron-withdrawing substituents (nitro, chloro) instead of bromine on a heteroaromatic ring.

- Functional Groups: Both lack the C2 amino group present in the target compound.

Key Findings :

- Configuration Analysis : The absolute configuration of these β-hydroxy esters was determined via Mosher’s ester derivatization using (R)-MTPA chloride, a method applicable to the target compound for stereochemical assignment .

Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate

Structural Differences :

- Aromatic Substituents : Features a 5-hydroxypyridin-2-yl group instead of 5-bromopyridin-3-yl, introducing a hydroxyl group at a different pyridine position.

- Amino Protection: The amino group is doubly protected with tert-butoxycarbonyl (Boc) groups, unlike the free amino group in the target compound.

Key Findings :

- Solubility : The hydroxyl group on pyridine may improve aqueous solubility compared to the bromine-substituted target compound.

Ethyl 3-(6-Bromopyridin-3-yl)propanoate

Structural Differences :

- Functional Groups: Lacks both the C2 amino and C3 hydroxyl groups, reducing polarity.

- Bromine Position : Bromine is at the 6-position of pyridine instead of the 5-position in the target compound.

Key Findings :

- Physicochemical Properties : The absence of polar groups likely results in lower melting points and higher lipophilicity compared to the target compound .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Ethyl 2-amino-3-(5-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula : C10H13BrN2O3

Molecular Weight : 289.13 g/mol

IUPAC Name : this compound

Structural Features : The compound features a brominated pyridine ring, an amino group, a hydroxy group, and an ethyl ester, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrN2O3 |

| Molecular Weight | 289.13 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZJVUXGNZIKBHFM-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The brominated pyridine ring can engage in interactions with enzymes or receptors, potentially inhibiting their activity or modifying their function. The amino and hydroxy groups are likely to participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets.

Biological Activity

-

Antimicrobial Properties

- Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. This compound's structural features may confer similar properties, making it a candidate for further investigation in antimicrobial applications.

-

Anticancer Potential

- Preliminary studies suggest that brominated pyridine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The unique combination of functional groups in this compound may enhance its efficacy in targeting cancer cell pathways.

Study 1: Antimicrobial Activity

A study conducted on related brominated pyridine compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The results suggested that the presence of the bromine atom enhances the lipophilicity of the molecule, facilitating better membrane penetration.

Study 2: Anticancer Effects

In vitro studies on similar compounds indicated that brominated derivatives could inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis. Further research is needed to evaluate the specific effects of this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-3-(5-chloropyridin-3-yl)-3-hydroxypropanoate | Chlorinated pyridine ring | Different halogen substitution |

| Mthis compound | Methyl ester instead of ethyl | Variation in ester functionality |

| 2-Amino-5-bromopyridine | Lacks hydroxy and ester groups | Simpler structure without additional functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.